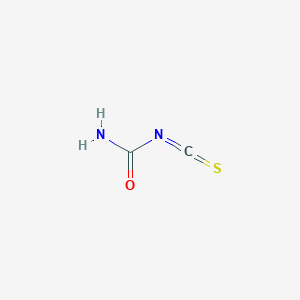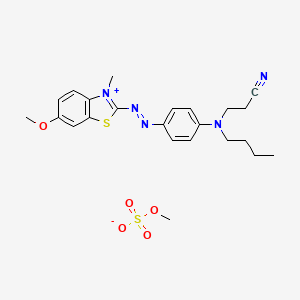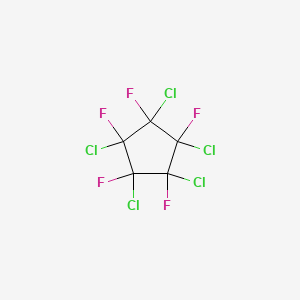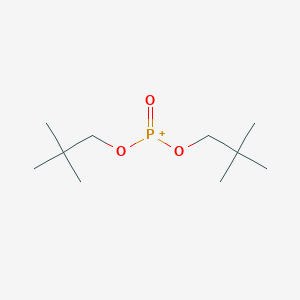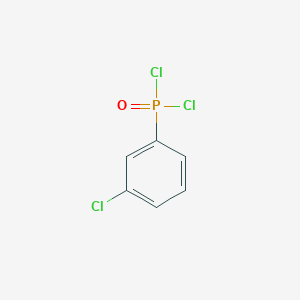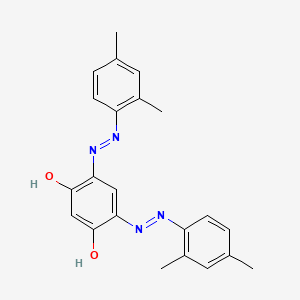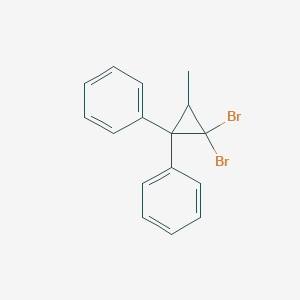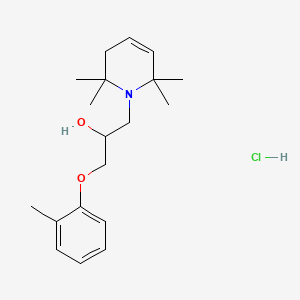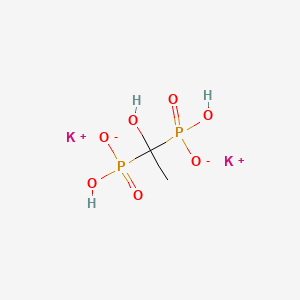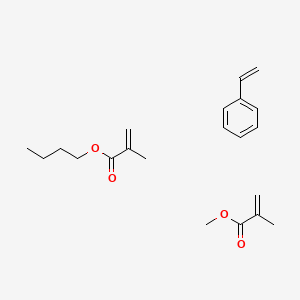
Butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-methylprop-2-enoate: , methyl 2-methylprop-2-enoate , and styrene are organic compounds that belong to the family of acrylates and vinyl compounds. These compounds are widely used in various industrial applications due to their unique chemical properties. Butyl 2-methylprop-2-enoate and methyl 2-methylprop-2-enoate are esters of methacrylic acid, while styrene is a derivative of benzene. These compounds are known for their ability to undergo polymerization, making them essential in the production of polymers and copolymers.
Métodos De Preparación
Butyl 2-methylprop-2-enoate: is typically synthesized through the esterification of methacrylic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid, and the product is purified through distillation .
Methyl 2-methylprop-2-enoate: is produced by the esterification of methacrylic acid with methanol. This reaction also uses an acid catalyst and is followed by purification through distillation .
Styrene: is primarily produced through the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst such as iron oxide at high temperatures (600-650°C) to produce styrene and hydrogen .
Análisis De Reacciones Químicas
Butyl 2-methylprop-2-enoate: and methyl 2-methylprop-2-enoate undergo various chemical reactions, including:
Polymerization: Both compounds can undergo free radical polymerization to form poly(methyl methacrylate) (PMMA) and poly(butyl methacrylate) (PBMA), respectively.
Styrene: undergoes several types of reactions, including:
Aplicaciones Científicas De Investigación
Butyl 2-methylprop-2-enoate: and methyl 2-methylprop-2-enoate are used in the production of various polymers and copolymers. These materials are utilized in:
Coatings and Adhesives: Due to their excellent film-forming properties.
Medical Applications: Such as in the production of bone cements and dental materials.
Styrene: is used in:
Mecanismo De Acción
The mechanism of action for these compounds primarily involves their ability to undergo polymerization. The vinyl groups in butyl 2-methylprop-2-enoate, methyl 2-methylprop-2-enoate, and styrene allow them to form long polymer chains through free radical polymerization. This process involves the initiation, propagation, and termination steps, where free radicals react with the monomers to form polymers .
Comparación Con Compuestos Similares
Butyl 2-methylprop-2-enoate: and methyl 2-methylprop-2-enoate are similar to other methacrylate esters such as ethyl methacrylate and 2-ethylhexyl methacrylate. These compounds share similar polymerization properties but differ in their physical properties and applications .
Styrene: is similar to other vinyl compounds such as vinyl acetate and vinyl chloride. While all these compounds can undergo polymerization, styrene is unique due to its aromatic structure, which imparts different physical and chemical properties to the resulting polymers .
Similar Compounds
- Ethyl methacrylate
- 2-Ethylhexyl methacrylate
- Vinyl acetate
- Vinyl chloride
These compounds share similar reactivity and applications but differ in their specific properties and uses .
Propiedades
Número CAS |
26634-89-9 |
|---|---|
Fórmula molecular |
C21H30O4 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H14O2.C8H8.C5H8O2/c1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3/h2,4-6H2,1,3H3;2-7H,1H2;1H2,2-3H3 |
Clave InChI |
SNAIGXGUYXIILU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |
Números CAS relacionados |
26634-89-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
